molecular formula C7H16ClNO B6245296 [1-(aminomethyl)-3-methylcyclobutyl]methanol hydrochloride, Mixture of diastereomers CAS No. 2408963-14-2

[1-(aminomethyl)-3-methylcyclobutyl]methanol hydrochloride, Mixture of diastereomers

Cat. No.: B6245296
CAS No.: 2408963-14-2
M. Wt: 165.7
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Description

[1-(aminomethyl)-3-methylcyclobutyl]methanol hydrochloride, mixture of diastereomers, is a complex organic compound that consists of multiple stereoisomers. This compound features a cyclobutyl ring substituted with an aminomethyl group and a hydroxymethyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating various applications in scientific research and industry. The distinct structural arrangement of the stereoisomers can influence the compound's chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation of the Cyclobutyl Ring: : The synthetic route typically begins with the formation of the cyclobutyl ring via a [2+2] cycloaddition reaction of alkenes. The reaction conditions often involve high pressure and temperature or the use of metal catalysts to facilitate the cycloaddition process.

  • Introduction of the Aminomethyl Group: : The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the cyclobutyl precursor. Acidic conditions, commonly with hydrochloric acid, are used to drive the reaction forward.

  • Hydroxymethyl Substitution: : The hydroxymethyl group is typically introduced via hydroxymethylation. This step can be achieved through the reaction of the aminomethylcyclobutyl intermediate with formaldehyde in the presence of a base like sodium hydroxide, followed by acidic work-up to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for [1-(aminomethyl)-3-methylcyclobutyl]methanol hydrochloride, mixture of diastereomers, involve scaling up the laboratory synthetic routes. Key considerations include the optimization of reaction conditions for yield and purity, the use of continuous flow reactors for efficient production, and ensuring the stereoisomeric composition is controlled for specific applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used, such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction of the amino group can convert it to a primary amine or even a methyl group through reductive amination using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound's functional groups can participate in nucleophilic substitution reactions. For instance, the amino group can be substituted with various electrophiles, while the hydroxyl group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenating agents, acidic or basic catalysts.

Major Products Formed

  • Oxidation: : Aldehydes, carboxylic acids.

  • Reduction: : Primary amines, methyl derivatives.

  • Substitution: : Varied functionalized cyclobutyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, [1-(aminomethyl)-3-methylcyclobutyl]methanol hydrochloride is used as an intermediate for preparing more complex molecules. Its stereochemistry provides unique reactivity profiles that can be harnessed in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activity. Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding mechanisms and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound serves as a scaffold for developing new drugs. Its diverse functional groups and stereochemistry are explored for binding to specific molecular targets, such as enzymes and receptors.

Industry

Industrial applications include its use as a chiral building block in the synthesis of fine chemicals. Its reactivity and ability to form multiple stereoisomers make it valuable in producing enantiomerically pure compounds.

Mechanism of Action

The mechanism by which [1-(aminomethyl)-3-methylcyclobutyl]methanol hydrochloride exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially altering their conformation and activity. The hydroxymethyl group can participate in oxidation-reduction reactions, impacting cellular redox states.

Comparison with Similar Compounds

Similar Compounds

  • [2-(aminomethyl)cyclobutyl]methanol hydrochloride: : Differing by the position of the aminomethyl group, this compound has a distinct reactivity and application profile.

  • 1-(aminomethyl)-3-methylcyclopentanol hydrochloride: : Featuring a larger ring system, this compound provides insights into the effects of ring size on chemical and biological properties.

  • [1-(aminomethyl)-3-methylcyclobutyl]ethanol hydrochloride: : The substitution of the hydroxymethyl group with an ethyl group alters its solubility and reactivity.

Highlighting Uniqueness

The uniqueness of [1-(aminomethyl)-3-methylcyclobutyl]methanol hydrochloride lies in its combination of functional groups and stereochemistry, allowing for a diverse range of chemical reactions and biological interactions. Its ability to form multiple stereoisomers makes it particularly valuable in the study of chiral effects in chemical and biological systems.

Properties

CAS No.

2408963-14-2

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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